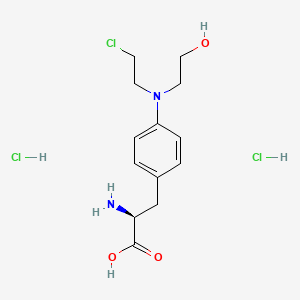
Monohydroxy Melphalan (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohydroxy Melphalan (hydrochloride) is a DNA alkylating agent and a degradation product of melphalan. It is formed by the hydrolysis of melphalan in aqueous solutions, including cell culture medium and human plasma . This compound is known for its ability to increase the level of DNA adducts in myeloblastic leukemia cells and induce cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxy Melphalan (hydrochloride) involves the hydrolysis of melphalan. Melphalan is synthesized by protecting the glycinic amino group of p-nitro-L-phenylalanine with a phthalimide functional group, followed by esterification to produce an ester compound. This ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group. The amino compound is treated with ethylene oxide to affect bishydroxyethylation, followed by chlorination, hydrolysis, and deprotection of the phthaloyl group .
Industrial Production Methods: The industrial production of Monohydroxy Melphalan (hydrochloride) follows similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Monohydroxy Melphalan (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: Formation of Monohydroxy Melphalan from melphalan in aqueous solutions.
Alkylation: As a DNA alkylating agent, it forms covalent bonds with DNA, leading to the formation of DNA adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, including cell culture medium and human plasma.
Alkylation: Involves the interaction with DNA under physiological conditions.
Major Products:
DNA Adducts: Formed as a result of the alkylation reaction.
Scientific Research Applications
Monohydroxy Melphalan (hydrochloride) has several scientific research applications, including:
Cancer Research: Used to study DNA damage and repair mechanisms in cancer cells.
Chemotherapy: Investigated for its potential use in chemotherapy due to its cytotoxic effects on cancer cells.
Pharmacokinetics: Studied for its stability and degradation in human plasma.
Mechanism of Action
Monohydroxy Melphalan (hydrochloride) exerts its effects by alkylating DNA. It binds at the N7 position of guanine, inducing inter-strand cross-links in DNA, which disrupts DNA synthesis or transcription . This leads to cytotoxicity and cell death, making it effective in targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Monohydroxy Melphalan (hydrochloride) is compared with other similar compounds, such as:
Melphalan: The parent compound from which Monohydroxy Melphalan is derived.
Dihydroxy Melphalan: Another degradation product of melphalan.
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Uniqueness: Monohydroxy Melphalan (hydrochloride) is unique due to its specific formation through the hydrolysis of melphalan and its potent DNA alkylating properties .
Properties
Molecular Formula |
C13H21Cl3N2O3 |
|---|---|
Molecular Weight |
359.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2O3.2ClH/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19;;/h1-4,12,17H,5-9,15H2,(H,18,19);2*1H/t12-;;/m0../s1 |
InChI Key |
UYAOCCFUQBFMKY-LTCKWSDVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B10814046.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
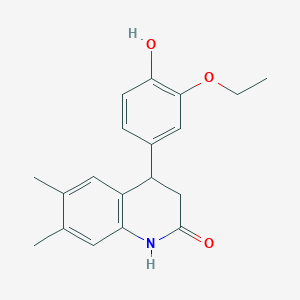
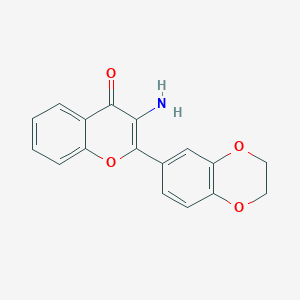
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
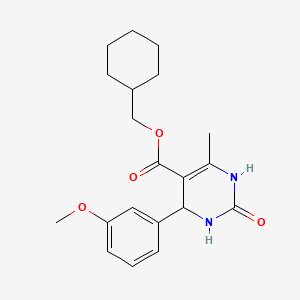
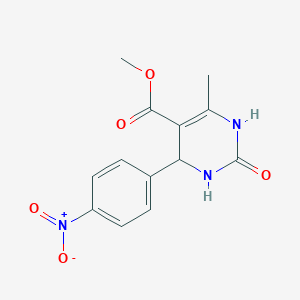
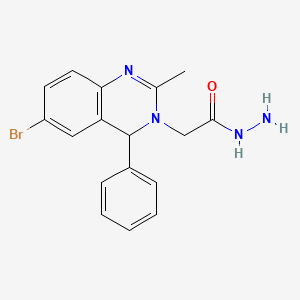
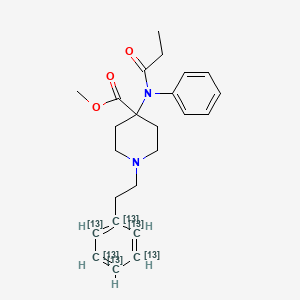
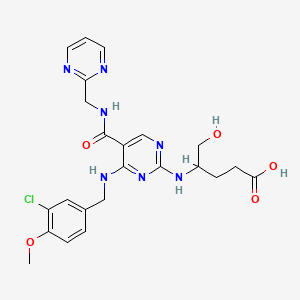
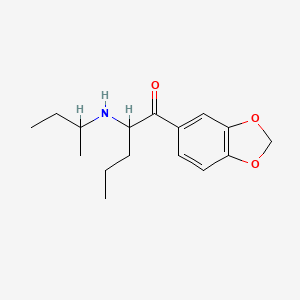
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
